1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid
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Overview
Description
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an isoxazole ring
Preparation Methods
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid involves multiple steps, typically starting with the formation of the isoxazole ring. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium catalysts . The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the sulfonyl group under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically target the sulfonyl group, converting it to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles
Common reagents used in these reactions include copper (II) sulfate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to active sites, while the isoxazole ring may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
- **1-((3,5-Dimethyl-1H-pyrazol-4-yl
3,5-Dimethylisoxazole-4-sulfonyl chloride: Shares the isoxazole and sulfonyl moieties but lacks the piperidine ring.
Properties
Molecular Formula |
C11H16N2O5S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O5S/c1-7-10(8(2)18-12-7)19(16,17)13-6-4-3-5-9(13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
MGAOKAVZRFCRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
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